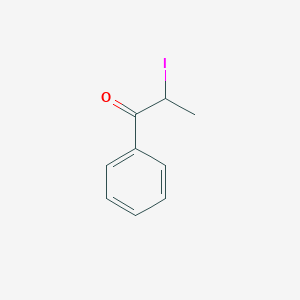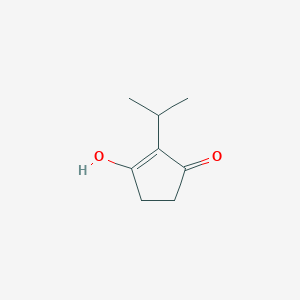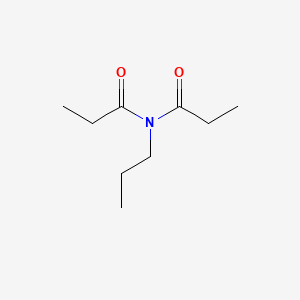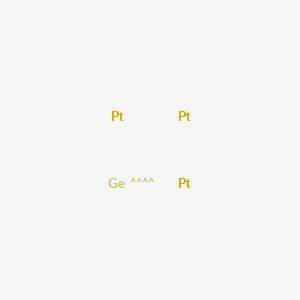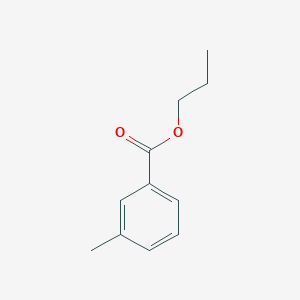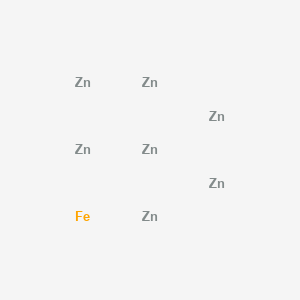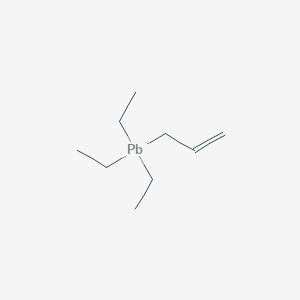
Triethyl(prop-2-en-1-yl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(prop-2-en-1-yl)plumbane is an organolead compound with the molecular formula C11H24Pb This compound is part of the trialkylplumbane family, which includes various organolead compounds characterized by the presence of lead atoms bonded to alkyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl(prop-2-en-1-yl)plumbane typically involves the reaction of lead(II) acetate with triethyl(prop-2-en-1-yl)tin in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. Safety measures are crucial due to the toxicity of lead compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Triethyl(prop-2-en-1-yl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state lead compounds.
Substitution: The compound can undergo substitution reactions where the prop-2-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Lead oxides and other lead-containing compounds.
Reduction: Lower oxidation state lead compounds.
Substitution: New organolead compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Triethyl(prop-2-en-1-yl)plumbane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Studied for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential therapeutic uses in very controlled environments.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Triethyl(prop-2-en-1-yl)plumbane involves its interaction with various molecular targets. The lead atom in the compound can form bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity and interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Trimethyl(prop-2-en-1-yl)plumbane
- Triethyl(prop-1-yn-1-yl)plumbane
- Triethyl(prop-2-yn-1-yl)plumbane
Comparison: Triethyl(prop-2-en-1-yl)plumbane is unique due to the presence of the prop-2-en-1-yl group, which imparts different reactivity compared to similar compounds. For example, Triethyl(prop-1-yn-1-yl)plumbane has a triple bond, leading to different chemical behavior and applications.
Eigenschaften
CAS-Nummer |
13911-49-4 |
|---|---|
Molekularformel |
C9H20Pb |
Molekulargewicht |
335 g/mol |
IUPAC-Name |
triethyl(prop-2-enyl)plumbane |
InChI |
InChI=1S/C3H5.3C2H5.Pb/c1-3-2;3*1-2;/h3H,1-2H2;3*1H2,2H3; |
InChI-Schlüssel |
KLTQMDIUYNITEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Pb](CC)(CC)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


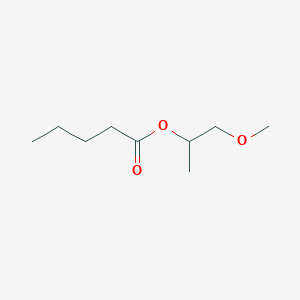


![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)

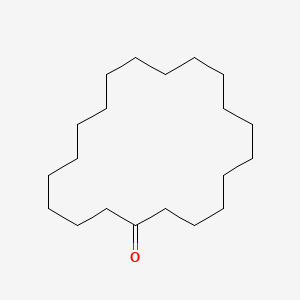
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)

